molecular formula C14H22 B12820549 2,2-Diethylbutylbenzene CAS No. 53496-16-5

2,2-Diethylbutylbenzene

Cat. No.: B12820549
CAS No.: 53496-16-5
M. Wt: 190.32 g/mol
InChI Key: KHFNTMYMCUFFKF-UHFFFAOYSA-N
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Description

2,2-Diethylbutylbenzene is an organic compound with the molecular formula C12H18. It is a derivative of benzene, where the benzene ring is substituted with a 2,2-diethylbutyl group. This compound is part of the alkylbenzene family, known for their diverse applications in various fields, including industrial and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethylbutylbenzene typically involves the alkylation of benzene with 2,2-diethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the benzene ring acts as a nucleophile and the alkyl chloride as an electrophile.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain the temperature and pressure required for the efficient conversion of reactants to the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,2-Diethylbutylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.

    Reduction: Hydrogenation of the benzene ring can lead to the formation of cyclohexane derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Reduction: Cyclohexane derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

2,2-Diethylbutylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Diethylbutylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in these interactions are often studied using computational modeling and experimental techniques to understand the compound’s effects at the molecular level.

Comparison with Similar Compounds

  • 2,2-Dimethylbutylbenzene
  • 2,2-Diethylhexylbenzene
  • 2,2-Diethylpropylbenzene

Comparison: 2,2-Diethylbutylbenzene is unique due to its specific alkyl substitution pattern, which influences its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, boiling points, and reactivity towards certain reagents, making it suitable for specific applications in research and industry.

Properties

CAS No.

53496-16-5

Molecular Formula

C14H22

Molecular Weight

190.32 g/mol

IUPAC Name

2,2-diethylbutylbenzene

InChI

InChI=1S/C14H22/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3

InChI Key

KHFNTMYMCUFFKF-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CC)CC1=CC=CC=C1

Origin of Product

United States

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